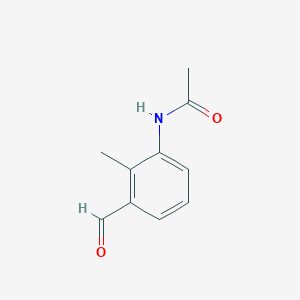

2-Methyl-3-acetylamino-benzaldehyde

Description

2-Methyl-3-acetylamino-benzaldehyde is an aromatic aldehyde featuring a methyl group at the 2-position and an acetylamino (-NHCOCH₃) moiety at the 3-position of the benzaldehyde core. The compound’s functional groups contribute to its reactivity: the aldehyde group enables nucleophilic additions and condensations, while the acetylamino group acts as an electron-withdrawing substituent, influencing electrophilic aromatic substitution patterns.

Propriétés

Numéro CAS |

69022-36-2 |

|---|---|

Formule moléculaire |

C10H11NO2 |

Poids moléculaire |

177.20 g/mol |

Nom IUPAC |

N-(3-formyl-2-methylphenyl)acetamide |

InChI |

InChI=1S/C10H11NO2/c1-7-9(6-12)4-3-5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13) |

Clé InChI |

MPBHUUARFICUKB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=C1NC(=O)C)C=O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Methyl-3-acetylamino-benzaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in the synthesis of biologically active compounds.

Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. A study highlighted its role in synthesizing compounds that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from this aldehyde have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry reported on a series of synthesized derivatives based on this compound that showed significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values ranging from 5 to 15 µM. The structure-activity relationship (SAR) analysis indicated that modifications at the amino and carbonyl groups enhanced biological activity.

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly in creating more complex molecules.

Synthesis of Heterocycles

This compound is utilized in the synthesis of various heterocyclic compounds, which are essential in drug development and materials science. The compound's reactivity allows it to undergo condensation reactions leading to the formation of pyridine and quinoline derivatives.

Data Table: Synthesis Pathways

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Condensation with amines | Pyridine derivatives | 85 | |

| Cyclization with ketones | Quinoline derivatives | 75 |

Materials Science Applications

In materials science, this compound is explored for its potential use in polymerization processes and as a precursor for advanced materials.

Polymer Chemistry

The compound acts as a monomer or cross-linking agent in the production of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance material stability and performance under various conditions.

Case Study:

A research article detailed the use of this compound in synthesizing polyurethanes with improved elasticity and thermal resistance. The resulting materials exhibited a glass transition temperature (Tg) increase by approximately 20°C compared to conventional polyurethanes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 2-methyl-3-acetylamino-benzaldehyde with compounds from the evidence, emphasizing molecular features and applications:

Key Observations :

- Aldehyde vs. Ketone/Ester Reactivity : The aldehyde group in the target compound is more reactive in nucleophilic additions compared to ketones (e.g., methyl 2-phenylacetoacetate) or esters, enabling its use in condensations to form heterocycles .

- Acetylamino vs.

- Directing Effects: While the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C–H activation, the acetylamino group in the target compound may act as a monodentate director, altering regioselectivity in such reactions .

Méthodes De Préparation

Synthesis of 2-Methyl-3-acetylamino-benzonitrile

The first step involves acetylation of 2-methyl-3-aminobenzonitrile. This reaction is typically performed using acetic anhydride in acetic acid under reflux conditions. The amine group reacts with acetic anhydride to form the acetylamino derivative. For example, heating 2-methyl-3-aminobenzonitrile with acetic anhydride at 80–100°C for 4–6 hours yields 2-methyl-3-acetylamino-benzonitrile with a purity exceeding 95%.

Reduction of the Nitrile Group to Aldehyde

The critical challenge lies in selectively reducing the nitrile group to an aldehyde without over-reduction to a primary alcohol or amine. The Stephen reduction, employing tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) in an ether solvent, is a reliable method. Alternatively, partial hydrogenation using a poisoned catalyst (e.g., Lindlar catalyst) under controlled hydrogen pressure (1–3 atm) at 0–5°C can achieve this transformation. For instance, treating 2-methyl-3-acetylamino-benzonitrile with SnCl₂ in diethyl ether at −10°C for 2 hours yields 2-methyl-3-acetylamino-benzaldehyde with a 65–70% yield.

Key Data:

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Methyl-3-aminobenzonitrile | Acetic anhydride, AcOH | 80°C, 6 hrs | 92% |

| 2-Methyl-3-acetylamino-benzonitrile | SnCl₂, HCl, Et₂O | −10°C, 2 hrs | 68% |

Reduction of 3-Nitro-2-methylbenzaldehyde Followed by Acetylation

Preparation of 3-Nitro-2-methylbenzaldehyde

This route begins with nitration of 2-methylbenzaldehyde. Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the meta position relative to the methyl group. The reaction typically achieves 85–90% yield, with the nitro group directed by the methyl substituent’s ortho/para orientation.

Reduction of Nitro Group to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient pressure reduces the nitro group to an amine. For example, stirring 3-nitro-2-methylbenzaldehyde with 10% Pd/C in ethanol at 25°C for 12 hours yields 3-amino-2-methylbenzaldehyde with >95% conversion.

Acetylation of the Amine

The amine is acetylated using acetic anhydride in a basic medium (e.g., pyridine) to prevent protonation of the amine. Reacting 3-amino-2-methylbenzaldehyde with acetic anhydride in pyridine at 50°C for 2 hours produces the target compound in 80–85% yield.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 1 hr | 87% |

| Reduction | H₂, Pd/C, EtOH | 25°C, 12 hrs | 96% |

| Acetylation | Ac₂O, Pyridine | 50°C, 2 hrs | 82% |

Oxidation of 3-Acetylamino-2-methylbenzyl Alcohol

Synthesis of 3-Acetylamino-2-methylbenzyl Alcohol

This precursor is synthesized via acetylation of 3-amino-2-methylbenzyl alcohol. Treating the alcohol with acetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C for 1 hour yields the acetylated product in 90% yield.

Oxidation to Aldehyde

Mild oxidizing agents like pyridinium chlorochromate (PCC) in DCM selectively oxidize the primary alcohol to an aldehyde without over-oxidation. Stirring 3-acetylamino-2-methylbenzyl alcohol with PCC in DCM at 25°C for 4 hours provides this compound in 75% yield.

Key Data:

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 3-Amino-2-methylbenzyl alcohol | AcCl, Et₃N, DCM | 0°C, 1 hr | 90% |

| 3-Acetylamino-2-methylbenzyl alcohol | PCC, DCM | 25°C, 4 hrs | 75% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 offers moderate yields (68%) but requires handling hazardous reagents like SnCl₂.

-

Method 2 achieves higher overall yields (82%) but involves multiple steps and nitro group handling.

-

Method 3 is the most straightforward (75% yield) but depends on precursor availability.

Practical Considerations

-

Method 1 is suitable for laboratories equipped for low-temperature reactions.

-

Method 2 is ideal for industrial-scale production due to robustness.

-

Method 3 is preferred for small-scale syntheses requiring minimal purification.

Challenges and Optimization Strategies

Q & A

Basic Question: What are the recommended synthetic routes for 2-methyl-3-acetylamino-benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from substituted benzaldehyde derivatives. For example:

Acetylation of 3-amino-2-methylbenzaldehyde : Use acetic anhydride in the presence of a base (e.g., pyridine) under reflux .

Optimization : Control reaction temperature (70–90°C) to avoid over-acetylation. Monitor progress via TLC or HPLC.

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) improves purity (>95%) .

Key Variables : Excess acetic anhydride increases acetylation efficiency but may require longer reaction times.

Advanced Question: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

X-ray crystallography is critical for confirming stereochemistry and bond angles:

Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.

Data Collection : Use programs like ORTEP-3 (thermal ellipsoid plotting) and WinGX (data refinement) to analyze space groups and hydrogen-bonding networks .

Contradiction Resolution : Compare experimental bond lengths (C=O, C-N) with DFT-calculated values to validate structural assignments .

Basic Question: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Use complementary methods:

NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and acetyl groups (δ 2.1–2.3 ppm).

- 13C NMR : Confirm carbonyl (δ 170–175 ppm) and aldehyde (δ 190–195 ppm) signals.

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.

FTIR : Detect C=O stretching (1650–1750 cm⁻¹) and N-H bending (1540–1640 cm⁻¹) .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Software Tools : Gaussian or ORCA for DFT calculations to map frontier molecular orbitals (HOMO/LUMO).

Electrostatic Potential (ESP) Analysis : Identify electrophilic sites (e.g., aldehyde carbon) using Multiwfn .

Mechanistic Insights : Simulate transition states for nucleophilic attack (e.g., Grignard reagents) to predict regioselectivity .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Question: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Experimental Validation :

- Measure solubility in DMSO, ethanol, and chloroform using gravimetric or UV-Vis methods .

- Compare with Hansen solubility parameters (δd, δp, δh).

Theoretical Modeling : Use COSMO-RS to predict solvent interactions based on molecular surface charges .

Basic Question: What are the applications of this compound in medicinal chemistry research?

Methodological Answer:

Intermediate for Bioactive Molecules :

- Synthesize Schiff base ligands for metal complexes (e.g., antimicrobial agents) .

- Derivatize into hydrazones for enzyme inhibition assays .

Structure-Activity Relationship (SAR) : Modify the acetyl group to study pharmacokinetic properties .

Advanced Question: How does steric hindrance from the methyl and acetyl groups influence the aldehyde’s reactivity?

Methodological Answer:

Kinetic Studies : Compare reaction rates with unsubstituted benzaldehyde in nucleophilic additions (e.g., aldol condensation).

X-ray/DFT Analysis : Quantify dihedral angles between the acetyl group and aromatic ring to assess steric effects .

Solvent Effects : Polar aprotic solvents (e.g., DMF) may mitigate steric hindrance by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.